molecular formula C21H24N2O4S B2574474 N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683763-29-3

N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2574474
CAS RN: 683763-29-3
M. Wt: 400.49
InChI Key: OQMBKYDDJFQMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

Analytical Method Development

A method has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative determination of a compound structurally similar to N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, specifically SCH 211803, in rat and monkey plasma. This method is characterized by its rapidness, sensitivity, specificity, accuracy, and reproducibility, making it crucial for supporting pre-clinical studies (Yang et al., 2004).

Antinociceptive Pharmacology

Research on N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, a nonpeptidic B1 antagonist structurally related to the compound of interest, has shown significant antinociceptive actions. This compound has been studied for its potential in treating inflammatory and neuropathic pain (Porreca et al., 2006).

Antimicrobial Studies

Several studies have investigated the antimicrobial properties of sulfanilamide derivatives, including compounds structurally similar to the compound . These studies focus on the synthesis, characterization, and evaluation of these derivatives' antibacterial and antifungal activities, contributing to the understanding of their potential in antimicrobial applications (Lahtinen et al., 2014); (Darwish et al., 2014).

Cardiovascular Research

In cardiovascular research, studies on N-substituted imidazolylbenzamides or benzene-sulfonamides have shown their potential as class III electrophysiological agents. This research could offer insights into the cardiovascular implications of compounds structurally related to N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (Morgan et al., 1990).

Anticancer Research

The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which shares structural similarities with the compound , have shown remarkable cytotoxic activity against several human cancer cell lines. This indicates potential applications in anticancer research (Ravichandiran et al., 2019).

Enzymatic Inhibition

Research on carbonic anhydrase inhibition by compounds containing a 4-aminosulfonylphenyl group has demonstrated their ability to inhibit bovine carbonic anhydrase II, indicating potential therapeutic applications in conditions related to enzyme activity (Saeed et al., 2014).

properties

IUPAC Name

N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15-11-13-23(14-12-15)28(26,27)20-9-5-18(6-10-20)21(25)22-19-7-3-17(4-8-19)16(2)24/h3-10,15H,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMBKYDDJFQMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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